molecular formula C22H31ClN6O3S B2366334 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide CAS No. 1251552-43-8

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2366334
CAS No.: 1251552-43-8
M. Wt: 495.04
InChI Key: FYPXLWRTNVAQFK-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a benzothiazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole moiety, followed by the introduction of the piperidine ring and the cyclopentyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique structure and properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN6O3S/c1-26-17-20(21(30)24-9-12-27-10-3-2-4-11-27)22(25-26)33(31,32)29-15-13-28(14-16-29)19-7-5-18(23)6-8-19/h5-8,17H,2-4,9-16H2,1H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPXLWRTNVAQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCCN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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